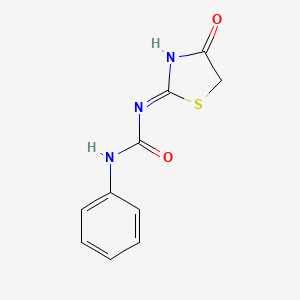

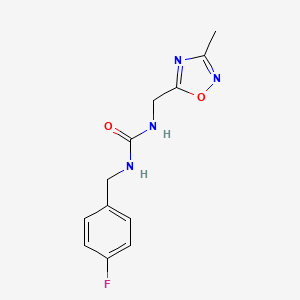

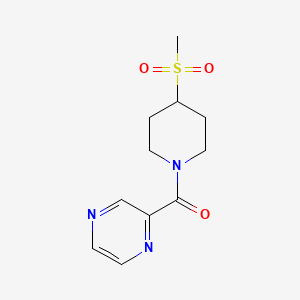

![molecular formula C17H15Cl2NO3 B2514415 [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate CAS No. 1008706-30-6](/img/structure/B2514415.png)

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate, also known as E-58425, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound belongs to the family of benzamides and has been studied for its potential as an analgesic and anti-inflammatory agent. In

Scientific Research Applications

Polymer Synthesis and Applications

- Preparation of Poly(p-phenylene) via a New Precursor Route: Methyl 2,5-dichlorobenzoate, a compound similar to "[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate," was polymerized to produce poly[2-(methoxycarbonyl)phenylene-1,4-diyl], which upon further processing yielded poly(p-phenylene) with high conductivity. This process demonstrates the application of dichlorobenzoate derivatives in synthesizing conductive polymers (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Chemical Synthesis and Characterization

- An Umpolung Sulfoxide Reagent as α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents: A study explored the use of ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a compound with a functional group similar to "this compound," as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions. This work highlights the versatility of carbamoyl derivatives in organic synthesis (Volonterio, Bravo, & Zanda, 2002).

Applications in Material Science

- Studies on Preparation, Structure, and Fluorescence Emission of Polymer-Rare Earth Complexes: This research involved the synthesis of aryl carboxylic acid-functionalized polystyrene, which was used to prepare rare earth metal complexes. The findings demonstrate the application of carbamoyl and dichlorobenzoate derivatives in developing materials with potential use in fluorescence-based applications (Gao, Fang, & Men, 2012).

Detection of Explosives

- Detection of TNT Explosives with a New Fluorescent Conjugated Polycarbazole Polymer: A novel fluorescent poly(2,7-carbazole) polymer was developed for detecting explosive compounds like TNT and DNT. This research illustrates the potential use of carbamoyl and dichlorobenzoate derivatives in security and detection technologies (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).

properties

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-8-7-13(18)9-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMRWGQWUIWJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

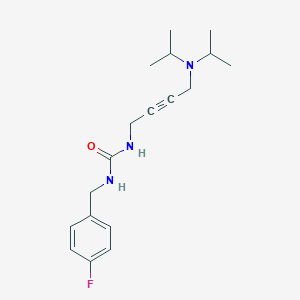

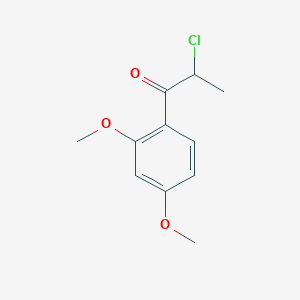

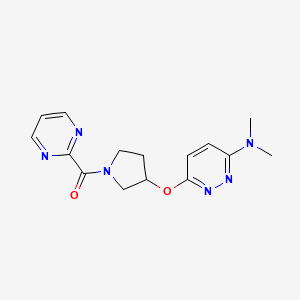

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)